2-Methyl-5-(propan-2-YL)pyrrolidine
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Overview
Description
2-Methyl-5-(propan-2-YL)pyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-YL)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis . Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-5-(propan-2-YL)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-YL)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The stereochemistry and spatial orientation of the substituents play a crucial role in determining its biological activity .
Comparison with Similar Compounds
2-Methyl-5-(propan-2-YL)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simpler structure and different biological activity.
Pyrrolizines: Compounds with an additional fused ring, leading to different pharmacological properties.
Pyrrolidine-2-one: A derivative with a carbonyl group, affecting its reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-6(2)8-5-4-7(3)9-8/h6-9H,4-5H2,1-3H3 |
InChI Key |
BEJRBFAMOYPEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1)C(C)C |
Origin of Product |
United States |
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